Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-
Description
Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]- (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a benzothiophenone core substituted at the 2-position with an imino group linked to a 4-(dimethylamino)phenyl moiety. This structure confers unique electronic and steric properties, making it valuable in materials science and medicinal chemistry. The dimethylamino group acts as an electron donor, enhancing conjugation and polarizability, while the imino group contributes to reactivity in cycloaddition and coordination chemistry .
Properties
CAS No. |
53633-39-9 |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]imino-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H14N2OS/c1-18(2)12-9-7-11(8-10-12)17-16-15(19)13-5-3-4-6-14(13)20-16/h3-10H,1-2H3 |
InChI Key |
XMGJTUPJPBHYCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route to prepare Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]- involves the cyclization of a precursor molecule containing both benzene and thiophene moieties. The reaction typically employs a base such as sodium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may scale up the laboratory conditions, optimizing reaction efficiency and yield. High-throughput reactors, controlled temperature environments, and solvent recycling are often employed to streamline the process and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the thiophene ring is particularly reactive. Using oxidizing agents like potassium permanganate or hydrogen peroxide can modify the compound's structure, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions involve the removal of oxygen or addition of hydrogen. Reducing agents such as lithium aluminum hydride (LAH) are common, leading to the formation of fully or partially reduced derivatives.
Substitution: : This compound can undergo electrophilic aromatic substitution reactions due to the aromatic benzene ring. Conditions typically involve strong electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: : Halogens (e.g., chlorine, bromine), nitro compounds, Lewis acids like aluminum chloride.
Major Products Formed
Depending on the reaction type, products can include sulfoxides, sulfones, reduced thiophenes, and various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]- serves as a building block for more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and materials.
Biology and Medicine
This compound has potential applications in the development of pharmaceuticals. Its structural features enable interactions with biological molecules, making it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound may be used in the production of advanced materials such as conductive polymers or dyes. Its stability and reactivity are advantageous in creating materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways Involved
In biological systems, the mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]- can involve binding to enzyme active sites, altering their activity. Pathways such as inhibition of specific kinases or interaction with DNA may be involved, though precise mechanisms would depend on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
Pharmacological and Functional Comparisons
- MAO Inhibition: Benzo[b]thiophen-3-ol derivatives (e.g., PM6) exhibit MAO-B inhibition (IC₅₀ ~0.1 µM) due to hydroxyl group interactions . The target compound’s imino group may reduce binding affinity compared to hydroxylated analogues.
- Anticancer Activity: SBI-4167 (furanylbenzamide) inhibits SHP2 phosphatase (IC₅₀ = 6.3 µM) via π-stacking interactions . The target compound’s dimethylamino group could enhance cellular uptake but lacks the furan moiety critical for SHP2 binding.
- Nonlinear Optical (NLO) Properties: The sulfone derivative (1a) demonstrates high hyperpolarizability (β₀ = 1.23 ×10⁻²⁷ esu) due to the dimethylamino-to-sulfone charge-transfer axis . The target compound’s imino group may offer intermediate NLO performance.
Biological Activity
Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]- (CAS No. 53633-39-9) is an organic compound with significant potential in medicinal chemistry. This compound belongs to a class of thiophene derivatives which have been explored for various biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : C16H14N2OS
- Molecular Weight : 282.366 g/mol
- Synonyms : 2-((4-(Dimethylamino)phenyl)imino)benzo(b)thiophene-3(2H)-one
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[b]thiophen derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study evaluating various benzo[b]thiophen derivatives indicated that specific modifications could enhance their cytotoxic effects against different cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 20.5 |
| Compound B | HeLa (Cervical Cancer) | 15.3 |
| Benzo[b]thiophen Derivative | A549 (Lung Cancer) | 18.7 |
These findings suggest that benzo[b]thiophen derivatives may serve as lead compounds for developing new anticancer agents.
Antimicrobial Activity
Benzo[b]thiophen derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The results indicate that the presence of the dimethylamino group enhances the antimicrobial efficacy of the compound.
Neuroprotective Effects
The neuroprotective potential of benzo[b]thiophen derivatives has garnered attention, particularly in the context of Alzheimer's disease. A recent study investigated the acetylcholinesterase (AChE) inhibitory activity of similar compounds, revealing significant inhibition comparable to established drugs like donepezil.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Benzo[b]thiophen Derivative | 0.025 |
| Donepezil | 0.021 |
The docking studies suggested that these compounds interact effectively with the active site of AChE, indicating their potential as therapeutic agents for neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A research team synthesized several benzo[b]thiophen derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the thiophene ring significantly affected their activity, with some derivatives showing IC50 values in the low micromolar range.
- Neuroprotection Research : In vitro studies assessed the ability of benzo[b]thiophen derivatives to cross the blood-brain barrier and inhibit AChE activity. Results indicated high permeability and potent inhibitory effects, suggesting their potential use in treating Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
